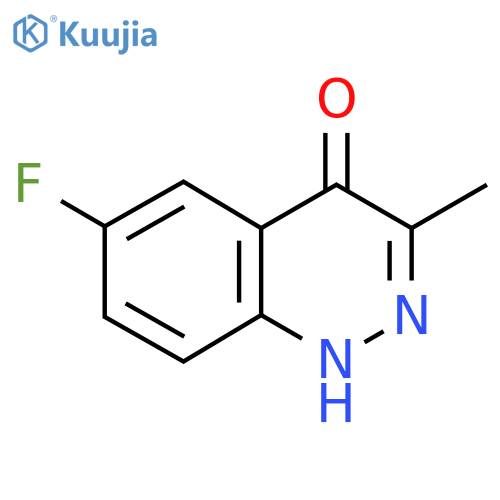Cas no 2114051-02-2 (4-Cinnolinol, 6-fluoro-3-methyl-)

2114051-02-2 structure
商品名:4-Cinnolinol, 6-fluoro-3-methyl-
CAS番号:2114051-02-2
MF:C9H7FN2O
メガワット:178.163085222244
CID:5287206
4-Cinnolinol, 6-fluoro-3-methyl- 化学的及び物理的性質
名前と識別子
-
- 6-fluoro-3-methyl-1,4-dihydrocinnolin-4-one
- 6-fluoro-3-methyl-1H-cinnolin-4-one
- 4-Cinnolinol, 6-fluoro-3-methyl-
-
- インチ: 1S/C9H7FN2O/c1-5-9(13)7-4-6(10)2-3-8(7)12-11-5/h2-4H,1H3,(H,12,13)
- InChIKey: MOYHMTVFOBHCJO-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC2=C(C=1)C(C(C)=NN2)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 264
- トポロジー分子極性表面積: 41.5
- 疎水性パラメータ計算基準値(XlogP): 1.4
4-Cinnolinol, 6-fluoro-3-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-681514-5.0g |
6-fluoro-3-methyl-1,4-dihydrocinnolin-4-one |
2114051-02-2 | 5.0g |
$3520.0 | 2023-03-11 | ||
| Enamine | EN300-681514-0.1g |
6-fluoro-3-methyl-1,4-dihydrocinnolin-4-one |
2114051-02-2 | 0.1g |
$1068.0 | 2023-03-11 | ||
| Enamine | EN300-681514-0.05g |
6-fluoro-3-methyl-1,4-dihydrocinnolin-4-one |
2114051-02-2 | 0.05g |
$1020.0 | 2023-03-11 | ||
| Enamine | EN300-681514-2.5g |
6-fluoro-3-methyl-1,4-dihydrocinnolin-4-one |
2114051-02-2 | 2.5g |
$2379.0 | 2023-03-11 | ||
| Enamine | EN300-681514-0.25g |
6-fluoro-3-methyl-1,4-dihydrocinnolin-4-one |
2114051-02-2 | 0.25g |
$1117.0 | 2023-03-11 | ||
| Enamine | EN300-681514-1.0g |
6-fluoro-3-methyl-1,4-dihydrocinnolin-4-one |
2114051-02-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-681514-0.5g |
6-fluoro-3-methyl-1,4-dihydrocinnolin-4-one |
2114051-02-2 | 0.5g |
$1165.0 | 2023-03-11 | ||
| Enamine | EN300-681514-10.0g |
6-fluoro-3-methyl-1,4-dihydrocinnolin-4-one |
2114051-02-2 | 10.0g |
$5221.0 | 2023-03-11 |
4-Cinnolinol, 6-fluoro-3-methyl- 関連文献
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
5. Water
2114051-02-2 (4-Cinnolinol, 6-fluoro-3-methyl-) 関連製品
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
